molecular formula C10H20N2O2S B13564153 9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one

9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one

Cat. No.: B13564153
M. Wt: 232.35 g/mol
InChI Key: UCFGKPRYZQMRSP-UHFFFAOYSA-N
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Description

9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[55]undecan-9-one is a complex heterocyclic compound that features a spirocyclic structure This compound is notable for its unique arrangement of nitrogen, oxygen, and sulfur atoms within its ring system, which imparts distinctive chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic core, which can be achieved through Robinson annulation of appropriate heterocyclic aldehydes with methyl vinyl ketone, followed by hydrogenation to yield the desired spirocyclic ketone

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with heteroatoms, such as:

Uniqueness

What sets 9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one apart is its specific combination of nitrogen, oxygen, and sulfur atoms within the spirocyclic framework. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

9-ethylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide

InChI

InChI=1S/C10H20N2O2S/c1-2-12-15(13)7-3-10(4-8-15)9-11-5-6-14-10/h11H,2-9H2,1H3

InChI Key

UCFGKPRYZQMRSP-UHFFFAOYSA-N

Canonical SMILES

CCN=S1(=O)CCC2(CC1)CNCCO2

Origin of Product

United States

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